Glycerin rosin ester

Description

Contextualization within Diterpenoid Ester Chemistry

Diterpenoids are a diverse class of natural products built from a 20-carbon skeleton, often exhibiting complex cyclic structures. thieme-connect.com Within this class, diterpenoid esters are formed through the esterification of a diterpenoid containing a carboxyl group with an alcohol. thieme-connect.com Glyceryl 1-abietate falls squarely into this category, being an ester of the diterpenoid resin acid, abietic acid, and the simple polyol, glycerol (B35011). wikipedia.orgfoodadditives.net

The chemistry of diterpenoid esters is vast and includes compounds with a wide array of biological activities and industrial applications. thieme-connect.comnih.gov These esters can be found in various natural sources, including plants and fungi, and can be synthesized for specific purposes. thieme-connect.com The esterification of diterpenoid acids, such as abietic acid, can modify their physical and chemical properties, for instance, by increasing their thermal stability and resistance to acids and alkalis. encyclopedia.pub This modification is a key driver for the industrial production of rosin (B192284) esters, including glyceryl abietate. encyclopedia.pub

Historical Development and Early Chemical Investigations of Rosin Esters

The use of rosin, the raw material for glyceryl abietate, has a long history, with early applications in areas like waterproofing and as a component of varnishes. amazonaws.comacs.org The chemical modification of rosin to produce esters gained significant traction in the late 19th and early 20th centuries. The preparation of "ester gum," a common name for the glycerol ester of rosin, was first described in 1886. amazonaws.com The rise of the paint industry, particularly with the use of tung oil, spurred the demand for ester gum due to its improved durability and water resistance compared to unmodified rosin. amazonaws.com

Early chemical investigations into rosin esters focused on understanding the reaction between rosin acids and various alcohols, including glycerol. encyclopedia.pubamazonaws.com These studies aimed to control the esterification process to produce esters with desirable properties, such as a high softening point and a light color. encyclopedia.pub Researchers explored the kinetics of the esterification reaction, examining the influence of temperature, reactant ratios, and catalysts on the final product composition. mdpi.comresearchgate.net These investigations laid the groundwork for the large-scale industrial production of glyceryl abietate and other rosin esters.

Classification and Nomenclature of Glyceryl Esters Derived from Abietic Acid

The reaction of abietic acid with glycerol can yield a mixture of products due to the three hydroxyl groups on the glycerol molecule. This leads to the formation of mono-, di-, and triesters of abietic acid. cir-safety.orgfao.orgfao.org The specific composition of the resulting "glyceryl abietate" product depends on the reaction conditions, including the molar ratio of the reactants. cir-safety.org

The nomenclature for these esters can be specific, referring to the position of the abietate group(s) on the glycerol backbone. For instance, glyceryl 1-monoabietate (GMA) refers to the ester where one abietic acid molecule is attached to the primary (1-position) hydroxyl group of glycerol. medicaljournalssweden.seresearchgate.netnih.gov Similarly, glyceryl 1,2-diabietate and glyceryl 1,3-diabietate refer to the diesters with abietate groups at the indicated positions. researchgate.netnih.gov The fully esterified product is known as glyceryl triabietate (GTA). medicaljournalssweden.sedrt.fr

In commercial contexts, the term "glyceryl abietate" or "ester gum" is often used to describe the complex mixture of these esters. wikipedia.orgdrt.frknowde.com The CAS number for this mixture is typically 8050-31-5. wikipedia.orgnih.gov However, more specific CAS numbers may be used for the individual ester components. For instance, the CAS number 1337-89-9 is associated with glyceryl abietate, sometimes specified as glyceryl monoabietate. chemicalbook.comchemnet.comechemi.com

Interactive Data Table: Properties of Glyceryl Abietate and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

| Glyceryl 1-abietate | 2,3-dihydroxypropyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | C23H36O4 | 8050-31-5 |

| Abietic acid | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | C20H30O2 | 514-10-3 |

| Glycerol | propane-1,2,3-triol | C3H8O3 | 56-81-5 |

| Glyceryl triabietate | Not available | Not available | Not available |

| Glyceryl 1,2-diabietate | Not available | Not available | Not available |

| Glyceryl 1,3-diabietate | Not available | Not available | Not available |

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-14-18(25)13-24/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKBEZURJSNABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Odorless solid; [Eastman Chemical MSDS] | |

| Record name | Glycerol ester of rosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Molecular Architecture and Isomerism of Glyceryl 1 Abietate

Structural Elucidation of Glyceryl 1-abietate (Glyceryl 1-monoabietate)

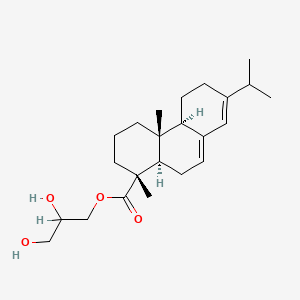

Glyceryl 1-abietate is a monoglyceride, specifically a monoester formed from the reaction between the carboxylic acid group of abietic acid and one of the primary hydroxyl groups of glycerol (B35011). encyclopedia.pubnih.gov The structure combines the complex, hydrophobic tricyclic diterpenoid framework of abietic acid with the hydrophilic glycerol backbone. wikipedia.org

The IUPAC name for this compound is 2,3-dihydroxypropyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate. nih.gov This nomenclature precisely describes the ester linkage at the C1 position of the glycerol moiety. Abietic acid, the resin acid component, is characterized by its three fused six-membered rings and two alkene groups, which contribute to the molecule's rigidity and chemical properties. wikipedia.org

Below is a table summarizing the key chemical properties of Glyceryl 1-abietate.

| Property | Value |

| Molecular Formula | C23H36O4 |

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | 2,3-dihydroxypropyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate nih.gov |

| Synonyms | Glycerol 1-abietate, Glyceryl 1-monoabietate, Abietic acid, 2,3-dihydroxypropyl ester nih.gov |

| Core Structure | Abietane (B96969) Diterpenoid wikipedia.org |

Positional Isomers of Glyceryl Monoabietate (e.g., Glyceryl 2-abietate) and Their Chemical Distinction

Glycerol possesses two chemically distinct types of hydroxyl groups: two primary (-CH2OH) groups at the C1 and C3 positions and one secondary (-CHOH) group at the C2 position. Esterification with abietic acid can therefore result in two different positional isomers of glyceryl monoabietate.

Glyceryl 1-abietate : The abietoyl group is attached to one of the primary hydroxyl groups.

Glyceryl 2-abietate : The abietoyl group is attached to the secondary hydroxyl group. ncats.io

The chemical distinction between these isomers arises from the point of attachment on the glycerol backbone. This structural difference influences the molecule's three-dimensional shape and can lead to variations in physical properties such as melting point, solubility, and crystalline structure. For instance, in the analogous compound glyceryl monostearate, the 1-isomer and 2-isomer exhibit different melting points. wikipedia.org Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can readily distinguish between the two isomers. The chemical shifts of the protons and carbons in the glycerol moiety would differ significantly, reflecting the different chemical environments of the primary versus the secondary ester linkage.

Stereochemical Considerations and Chiral Centers in the Abietane Framework

The abietane skeleton, which forms the core of abietic acid, is a structurally complex and stereochemically rich framework. wikipedia.org Its rigid, tricyclic system contains multiple chiral centers, which are carbon atoms bonded to four different groups. The specific spatial arrangement, or stereochemistry, of these centers is a defining characteristic of the molecule, derived from its biosynthesis in coniferous trees from geranylgeranyl diphosphate. wikipedia.org

The IUPAC name of abietic acid, (1R,4aR,4bR,10aR)-..., explicitly denotes the absolute configuration at four key chiral centers within the fused ring system. wikipedia.org These centers dictate the precise three-dimensional geometry of the molecule.

Key Chiral Centers in the Abietane Framework:

C1

C4a

C4b

C10a

Formation of Di- and Tri-abietate Isomers in Esterification Processes

The industrial production of glyceryl abietates, often referred to as rosin (B192284) glycerides or ester gums, involves the direct esterification of rosin (which is primarily composed of abietic acid) with glycerol. encyclopedia.pub Because glycerol has three available hydroxyl groups, the reaction can yield a mixture of mono-, di-, and triesters. mdpi.com

The distribution of these products is highly dependent on the reaction conditions. Key factors include:

Molar Ratio : The ratio of abietic acid to glycerol influences the extent of esterification. An excess of abietic acid favors the formation of higher esters.

Temperature : The reaction is typically conducted at high temperatures, often between 250°C and 290°C. encyclopedia.pub

Catalyst : While the reaction can proceed without a catalyst, catalysts are often used to increase the reaction rate. encyclopedia.pub

Water Removal : Esterification is a reversible condensation reaction that produces water. monash.educhemguide.co.uk Continuous removal of water from the reaction mixture shifts the equilibrium toward the products, promoting the formation of di- and tri-abietates. encyclopedia.pub

The objective in many industrial applications is to produce a product with a low acid value, which corresponds to a high degree of esterification and thus a significant proportion of di- and triesters in the final mixture. encyclopedia.pub

The following table outlines the possible esterification products of glycerol and abietic acid.

| Product | Description |

| Glyceryl Monoabietate | One hydroxyl group of glycerol is esterified. Exists as 1- and 2- positional isomers. |

| Glyceryl Diabietate | Two hydroxyl groups of glycerol are esterified. Can exist as 1,2- and 1,3- positional isomers. |

| Glyceryl Triabietate | All three hydroxyl groups of glycerol are esterified. |

Synthetic Methodologies and Reaction Engineering for Glyceryl Abietates

Esterification Reactions of Abietic Acid with Glycerol (B35011)

The fundamental reaction for producing glyceryl abietate is the esterification of the carboxylic acid group of abietic acid with one of the hydroxyl groups of glycerol. researchgate.net This process can be carried out through various methodologies, including non-catalytic and catalytic routes, each with distinct characteristics and outcomes. The reaction can lead to the formation of mono-, di-, and triesters of glycerol and abietic acid. mdpi.com

Non-Catalytic Esterification Pathways

The esterification of abietic acid with glycerol can be achieved thermally without the use of a catalyst. researchgate.net This process is typically conducted at elevated temperatures, generally between 180°C and 280°C, and at atmospheric pressure. researchgate.netmdpi.com The reaction involves the interaction between the carboxylic group of abietic acid and the hydroxyl groups of glycerol, leading to the formation of a rosin (B192284) ester (glyceryl abietate) and water as a byproduct. ugm.ac.id To drive the reaction towards the product side, the water formed is continuously removed, often facilitated by the high reaction temperatures being well above the boiling point of water. ugm.ac.idencyclopedia.pub

The temperature of the reaction is a critical factor; higher temperatures generally lead to a faster reaction rate and a lower final acid number of the product, indicating greater conversion of the abietic acid. ugm.ac.id Studies have shown that increasing the temperature from 180°C to 220°C results in a more significant decrease in the acid number over time. ugm.ac.id The molar ratio of glycerol to rosin also plays a significant role in the reaction kinetics and the final product composition. researchgate.net

Research has explored various reactant compositions, with rosin to glycerol ratios of 1:1, 1:3, and 1:5 being studied. researchgate.net The primary and secondary hydroxyl groups of glycerol exhibit different reactivities, with the primary hydroxyl groups reacting at a significantly faster rate than the secondary hydroxyl group. researchgate.netugm.ac.id

Table 1: Experimental Conditions for Non-Catalytic Esterification of Rosin and Glycerol

| Parameter | Range Studied | Reference |

|---|---|---|

| Temperature | 180°C - 280°C | researchgate.netmdpi.com |

| Rosin:Glycerol Ratio | 1:1, 1:3, 1:5 | researchgate.net |

Catalytic Esterification Mechanisms

Acid Catalysis (e.g., H2SO4, H3PO4)

Homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective in promoting the esterification of abietic acid with glycerol. vscht.czscielo.org.co These catalysts function by protonating the carbonyl oxygen of the abietic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.

The use of sulfuric acid as a catalyst has been shown to result in high yields (up to 90%) in the esterification of abietic and dehydroabietic acids. scielo.org.coredalyc.org However, a subsequent purification step is often necessary to remove the acid catalyst from the final product. scielo.org.coredalyc.org Phosphoric acid is also used as a mineral acid catalyst in these reactions. googleapis.com The mechanism of acid-catalyzed esterification is a well-established chemical principle. ontosight.ai

Metal Oxide Catalysis (e.g., Zinc Oxide)

Heterogeneous catalysts, particularly metal oxides, are widely studied for rosin esterification due to their potential for easier separation from the reaction mixture and reusability. redalyc.orgscielo.org.co Zinc oxide (ZnO) is a commonly used and effective catalyst for the esterification of rosin with glycerol. google.commdpi.com The catalytic activity of ZnO is attributed to its Lewis acidity, which facilitates the reaction. mdpi.com

In a typical process, rosin is melted and then reacted with glycerol in the presence of zinc oxide. google.com The reaction is often carried out at temperatures ranging from 150°C to 280°C. google.com The amount of catalyst used is typically a small percentage of the weight of the rosin. google.com Other metal oxides like magnesium oxide, calcium oxide, and alumina (B75360) have also been investigated as catalysts for the esterification of rosin with polyols. redalyc.orgscielo.org.co The effectiveness of these catalysts can vary, with zinc oxide often showing superior performance in achieving high conversion rates. mdpi.com For instance, in the synthesis of a maleated rosin glycerin ester resin, zinc oxide is used as the catalyst in a multi-step process involving both an addition reaction with maleic anhydride (B1165640) and a subsequent condensation reaction with glycerol. google.com

Table 2: Comparison of Metal Oxide Catalysts in Rosin Esterification

| Catalyst | Typical Temperature Range | Key Findings | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | 150°C - 280°C | Effective due to Lewis acidity, leading to high conversion. | google.commdpi.com |

| Magnesium Oxide (MgO) | ~64°C (with methanol) | Active in the reaction, but may be less effective than calcium-based catalysts. | redalyc.orgscielo.org.co |

| Alumina (Al₂O₃) | ~64°C (with methanol) | Achieved up to 30% conversion in some systems. | redalyc.orgscielo.org.co |

Enzyme-Mediated Synthesis

Enzymatic catalysis offers a green and highly specific alternative for the synthesis of glyceryl esters. scielo.br Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are widely used for this purpose. google.commedcraveonline.com These enzymes can catalyze esterification reactions under milder conditions than traditional chemical methods, often leading to higher purity products with fewer side reactions. medcraveonline.com

Lipases function by activating the fatty acid and facilitating its reaction with the alcohol. scielo.br In the context of glyceryl abietate synthesis, the lipase (B570770) would catalyze the esterification of abietic acid with glycerol. The reaction can be performed in organic solvents or, in some cases, in a solvent-free system. medcraveonline.comresearchgate.net The regiospecificity of the lipase can be an important factor, influencing which hydroxyl group of the glycerol reacts. nih.gov For example, Candida antarctica lipase B (CAL-B) has been shown to have complete α-regiospecificity in the ethanolysis of a glyceryl ether, suggesting it preferentially reacts with the primary hydroxyl groups. nih.gov The efficiency of the enzymatic reaction is influenced by factors such as the molar ratio of substrates, enzyme concentration, and reaction time. medcraveonline.com

Reaction Kinetics and Rate Constants of Esterification

Understanding the reaction kinetics of the esterification of abietic acid with glycerol is crucial for optimizing the process and designing industrial reactors. The reaction is complex due to the presence of two primary and one secondary hydroxyl group on the glycerol molecule, each with different reactivities. researchgate.net

Studies on the non-catalytic reaction have shown that the process can be modeled by considering separate reaction rates for the primary and secondary hydroxyl groups. researchgate.netugm.ac.id The rate constants for the reaction of the primary hydroxyl groups are significantly higher than those for the secondary hydroxyl group. researchgate.netugm.ac.id For example, at temperatures between 180°C and 220°C, the rate constants for the primary hydroxyl group reaction were found to be in the range of 6.25x10⁻⁴ to 3.90x10⁻³ g/(mgeq·min), while for the secondary hydroxyl group, they were in the range of 1.06x10⁻⁵ to 1.15x10⁻⁴ g/(mgeq·min). researchgate.netugm.ac.id

Kinetic models have been developed to describe the reaction, often assuming an irreversible reaction since the water produced is continuously removed. ugm.ac.id A two-stage kinetic model has also been proposed for the rosin-glycerol system, with a pseudo-first-order reaction at the beginning and a second-order reaction at later stages. mdpi.com The activation energies for the esterification reactions have also been determined, providing further insight into the temperature dependence of the reaction rates. researchgate.net

Table 3: Rate Constants for Non-Catalytic Esterification of Abietic Acid with Glycerol

| Hydroxyl Group | Temperature Range | Rate Constant Range (g/(mgeq·min)) | Reference |

|---|---|---|---|

| Primary | 180°C - 220°C | 6.25x10⁻⁴ - 3.90x10⁻³ | researchgate.netugm.ac.id |

For catalytic systems, kinetic studies have also been performed. For example, the esterification of rosin with glycerol catalyzed by Irganox 1425 has been modeled, and the kinetic parameters determined through non-linear regression. mdpi.com Such models are essential for comparing the efficiency of different catalysts and for scaling up the process for industrial production. mdpi.com

Influence of Reactant Ratios (e.g., Rosin:Glycerol)

The molar ratio of reactants, specifically rosin (primarily abietic acid) to glycerol, is a critical parameter in the esterification process. researchgate.netresearchgate.net It significantly influences the reaction kinetics and the final product composition, which consists of a mixture of mono-, di-, and triglycerides of resin acids. mdpi.comnih.gov Studies have explored a wide range of reactant ratios to understand their effect on the esterification process. researchgate.netresearchgate.net

In general, increasing the amount of glycerol can accelerate the reduction of the acid number, a measure of the unreacted carboxylic acid groups in the rosin. semanticscholar.org However, the effect may not be linear. One study found that increasing the rosin-to-glycerol ratio from 1:2 to 1:3 did not lead to significant changes in acid value reduction. semanticscholar.org The use of excess glycerol is often necessary to ensure the reaction proceeds in a shorter time, especially given the high viscosity of the rosin medium. semanticscholar.org

Kinetic studies have been performed under various reactant compositions. For instance, research has been conducted with glycerol to rosin weight ratios from 7% to 15% (corresponding to molar ratios of approximately 0.33 to 0.5) and at rosin-to-glycerol weight ratios of 1:1, 1:3, and 1:5. mdpi.comugm.ac.id The stoichiometric reaction requires three moles of abietic acid per mole of glycerol for complete esterification to the triester. semanticscholar.org Therefore, adjusting the initial ratio is a key lever to control the extent of reaction and the distribution of glyceryl abietate esters. semanticscholar.org

| Study Focus | Rosin:Glycerol Ratio (by weight or mole) | Reference |

|---|---|---|

| Kinetic Modeling (Thermal Process) | Glycerol:Rosin Molar Ratio (M) = 0.33 - 0.5 | mdpi.com |

| Kinetic Study (Uncatalyzed) | Rosin:Glycerol (w/w) = 1:1, 1:3, 1:5 | researchgate.netugm.ac.id |

| Process Optimization for Road Marking Paint | Rosin:Glycerol (w/w) = 1:0.5, 1:1, 1:2, 1:3 | semanticscholar.org |

| Kinetic Modeling (Industrial Scale) | Rosin:Glycerol Molar Ratio = 2 - 4 | researchgate.net |

Effect of Temperature on Reaction Progression

Temperature is a dominant factor in the esterification of rosin with glycerol, directly impacting the reaction rate. mdpi.com The process is typically conducted at high temperatures, often in the range of 180°C to 280°C. researchgate.netresearchgate.netmdpi.com Higher temperatures lead to a faster decrease in the acid number, indicating a greater consumption of carboxylic groups and a higher rate of ester formation. researchgate.net

For example, kinetic experiments have been performed at temperatures between 260°C and 290°C. mdpi.com Another study examined a lower range of 180°C, 200°C, and 220°C, consistently finding that the acid number of the abietic acid decreased more rapidly at higher temperatures. researchgate.net Industrially relevant thermal processes are often run between 260°C and 280°C. mdpi.com

However, operating at very high temperatures introduces challenges. Above 285°C, side reactions such as the decarboxylation of resin acids can become significant, producing undesirable byproducts like carbon dioxide and rosin oil. mdpi.commdpi.com These side reactions can negatively affect the product's color, making it darker, and lower its softening point. mdpi.com Therefore, selecting an optimal reaction temperature involves a trade-off between achieving a high reaction rate and minimizing thermal degradation and other side reactions. mdpi.com The use of catalysts can allow for operation at lower temperatures, thereby reducing energy input and the prevalence of side reactions. mdpi.com

| Reaction Temperature Range | Context of Study | Reference |

|---|---|---|

| 180°C - 220°C | Kinetic study of uncatalyzed reaction | researchgate.net |

| 240°C - 280°C | Kinetic modeling with GPC analysis | researchgate.net |

| 260°C - 280°C | Industrially relevant thermal and catalyzed processes | mdpi.com |

| 260°C - 290°C | Kinetic study of rosin esterification with pentaerythritol (B129877) (for comparison) | mdpi.com |

Modeling of Esterification Pathways (e.g., Primary vs. Secondary Hydroxyl Contributions)

The esterification of rosin with glycerol is a complex series of consecutive and parallel reactions. mdpi.com Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group, which exhibit different reactivities. Kinetic models are developed to describe this complex reaction network and to quantify the contribution of each type of hydroxyl group. researchgate.net

Research has shown that the primary hydroxyl groups on glycerol are significantly more reactive than the secondary hydroxyl group in the esterification with abietic acid. researchgate.net Kinetic models have been proposed that treat the reactions at the primary and secondary positions separately. researchgate.netugm.ac.id One such study calculated the reaction rate constants for both pathways, demonstrating the disparity in their reaction rates. researchgate.netugm.ac.id The reaction is often modeled assuming it is irreversible because water, a byproduct, is continuously removed, driving the reaction forward. researchgate.netmdpi.com

The calculations from one study revealed that the rate constants for the reaction between abietic acid and the primary hydroxyl groups of glycerol were in the range of 6.25x10⁻⁴ to 3.90x10⁻³ g/(mgeq·min). researchgate.netugm.ac.id In contrast, the rate constants for the reaction with the secondary hydroxyl group were much lower, ranging from 1.06x10⁻⁵ to 1.15x10⁻⁴ g/(mgeq·min). researchgate.netugm.ac.id This confirms that the initial esterification predominantly occurs at the more accessible primary positions. These models are essential for predicting the evolution of product composition (mono-, di-, and triglycerides) over time and under different process conditions. researchgate.netmdpi.com

| Hydroxyl Group Type | Reaction Rate Constant Range (g/(mgeq·min)) | Reference |

|---|---|---|

| Primary Hydroxyl | 6.25 x 10-4 - 3.90 x 10-3 | researchgate.netugm.ac.id |

| Secondary Hydroxyl | 1.06 x 10-5 - 1.15 x 10-4 | researchgate.netugm.ac.id |

Sequential Esterification-Diels-Alder Reactions for Rosin Modification

To enhance the properties of rosin esters for applications like road marking paints, a multi-step modification process involving sequential esterification and Diels-Alder reactions has been developed. mdpi.comnih.gov Raw rosin suffers from limitations such as thermal instability and a tendency to oxidize due to the presence of both a carboxylic acid group and conjugated double bonds in its constituent resin acids. mdpi.comresearchgate.net

The first step is the esterification of rosin with glycerol. This reaction converts the acidic carboxyl groups into more stable ester groups, which significantly reduces the acid value of the material and improves stability against oxidation. mdpi.comencyclopedia.pub For example, esterification can reduce the acid value from an initial 226 mg-KOH/g to between 79–120 mg-KOH/g. mdpi.com

Despite this improvement, the resulting rosin ester still contains conjugated double bonds from the abietic-type acid structure, leaving it susceptible to long-term degradation. mdpi.comforeverest.net To address this, a second step, the Diels-Alder reaction, is performed. mdpi.com This reaction, often carried out with a dienophile like maleic anhydride, targets the conjugated double bond system in the rosin ester. mdpi.comresearchgate.net The reaction saturates the double bonds, creating a more stable, cyclic structure. researchgate.net This "fortification" process further enhances the durability and stability of the final product, resulting in a lower acid value (15–25 mg-KOH/g) and better color consistency upon heating. mdpi.com This sequential approach effectively tackles both sources of instability in the rosin molecule, yielding a modified rosin ester with superior performance characteristics. mdpi.comnih.gov

Novel Synthetic Routes to Glyceryl Monoesters

The synthesis of glyceryl monoesters, such as glyceryl 1-abietate, with high selectivity presents a significant challenge because the reaction of glycerol with a carboxylic acid typically yields a complex mixture of mono-, di-, and triesters. nih.govresearchgate.net Traditional Fischer-Speier esterification often requires a large excess of the polyol (glycerol) to favor monoester formation, which complicates downstream purification. researchgate.netresearchgate.net Consequently, research has focused on developing novel synthetic routes to improve the yield and selectivity of monoesters.

One approach involves the use of highly selective catalysts. Organotin catalysts, for example, have been shown to effectively catalyze esterification with high selectivity towards monoesters. researchgate.net Other studies have explored solid acid catalysts like zeolites and nafion, which can offer comparable yields to traditional homogeneous catalysts like p-toluenesulfonic acid but with the advantage of easier separation. researchgate.net Chemo- and site-selective monoesterification of glycerol has also been achieved with high yields using specialized catalysts like B(C₆F₅)₃ without the need for protecting groups on the polyol. researchgate.net

Alternative reaction pathways are also being explored. One method for preparing glyceryl monostearate, which could be conceptually applied to abietate, involves the glycerolysis of triglycerides from vegetable or animal sources. atamanchemicals.com This transesterification process produces a mixture of mono- and diglycerides. atamanchemicals.com Another route is the reaction of glycerol with an acid chloride (e.g., stearoyl chloride), which can offer a different reaction profile. atamanchemicals.com These novel strategies aim to overcome the statistical distribution of products inherent in simple esterification, providing more controlled and efficient pathways to high-purity glyceryl monoesters. researchgate.net

Process Optimization for Yield and Purity of Glyceryl 1-abietate

Optimizing the synthesis of glyceryl 1-abietate requires careful control over multiple process parameters to maximize both product yield and purity. google.com A key aspect of process optimization is managing the reaction equilibrium. Since esterification is a reversible reaction that produces water, continuous removal of water via distillation is crucial to shift the equilibrium towards the formation of the ester product, thereby increasing the conversion and final yield. mdpi.commdpi.com

The choice of catalyst is another critical factor. While the reaction can be driven thermally, this often requires high temperatures that can cause side reactions. mdpi.com The use of catalysts, such as zinc oxide or various Lewis acids, can significantly accelerate the reaction rate, allowing for lower operating temperatures. mdpi.comgoogle.com For instance, using zinc oxide as a catalyst in the preparation of a maleated rosin glycerin ester was found to accelerate the reaction speed by 3-5 times at a lower temperature, leading to a better quality product. google.com

Finally, achieving high purity, particularly for the monoester, necessitates effective purification strategies. The crude reaction product is a mixture of mono-, di-, and triesters, along with unreacted starting materials. nih.gov Purification can be achieved through methods like steam stripping or molecular distillation, which are effective at separating components based on their volatility and molecular weight. nih.govusda.gov For achieving the highest purity, advanced chromatographic techniques can be employed. gilson.com Methods like preparative liquid chromatography with conditional peak collection allow for the precise separation of the desired monoester fraction from other components, striking an optimal balance between yield and purity. gilson.com

Analytical Chemistry and Structural Characterization of Glyceryl Abietates

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in glyceryl abietates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and identifying isomers of glyceryl abietates. nih.govwikipedia.org It provides detailed information about the chemical environment of individual atoms within a molecule. azom.com Both ¹H and ¹³C NMR are employed to elucidate the structures of these complex esters. usda.gov

In the esterification of abietic acid with glycerol (B35011), several products can form, including glyceryl-1-monoabietate (GMA), glyceryl-1,2-diabietate, and glyceryl-1,3-diabietate. nih.gov NMR spectroscopy is crucial for distinguishing between these positional isomers. nih.gov For instance, the analysis of the ¹H-NMR spectrum of glycerol itself shows distinct signals that can be used to understand its conformational behavior in different solvents, which is foundational for analyzing its esters. nih.gov

The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the points of esterification on the glycerol backbone. mdpi.com For example, specific proton and carbon signals can be assigned to the glyceryl and abietate moieties, allowing for the unambiguous identification of glyceryl 1-abietate. nih.govmdpi.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, further confirming the structural assignments. mdpi.comhmdb.ca The comparison of spectra from different glyceryl abietate isomers reveals unique patterns that allow for their individual identification and quantification within a mixture. azom.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Glyceryl and Abietate Moieties Note: This table provides a generalized representation of expected chemical shift regions. Actual values can vary based on solvent and specific isomer.

| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Glyceryl | CH₂ (esterified) | 4.1 - 4.4 | 62 - 65 |

| CH (esterified) | 4.9 - 5.3 | 70 - 74 | |

| CH₂ (free OH) | 3.5 - 3.8 | 60 - 63 | |

| CH (free OH) | 3.9 - 4.2 | 68 - 72 | |

| Abietate | Olefinic H | 5.4 - 5.8 | 120 - 145 |

| Methyl (C18) | 1.2 - 1.3 | 15 - 20 | |

| Isopropyl CH | 2.8 - 3.0 | 30 - 35 | |

| Isopropyl CH₃ | 0.9 - 1.1 | 20 - 25 | |

| Carboxyl C=O | - | 175 - 180 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in glyceryl abietates and monitoring the esterification process. h4rconsortium.comdntb.gov.ua By analyzing the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the compound. core.ac.uk

The esterification of abietic acid with glycerol results in characteristic changes in the FTIR spectrum. researchgate.net A key indicator of ester formation is the appearance of a strong carbonyl (C=O) stretching vibration band for the ester group, typically in the range of 1715-1735 cm⁻¹. h4rconsortium.com This is distinct from the C=O stretch of the carboxylic acid in the parent abietic acid, which appears at a lower wavenumber (1690-1700 cm⁻¹). h4rconsortium.com

Another significant feature is the change in the hydroxyl (O-H) stretching region. The broad O-H band of the carboxylic acid (around 2500-3500 cm⁻¹) diminishes, while a new, sharper O-H band from the glycerol moiety's remaining hydroxyl groups may appear around 3500 cm⁻¹. h4rconsortium.comresearchgate.net The C-O stretching vibration of the ester group also provides a characteristic sharp peak, often observed around 1244-1273 cm⁻¹. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for Glyceryl Abietate Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3500 | Indicates remaining hydroxyl groups on the glycerol backbone. h4rconsortium.com |

| C-H (Alkane) | Stretching | ~2930 | Corresponds to the aliphatic parts of the molecule. core.ac.uk |

| C=O (Ester) | Stretching | 1715-1735 | Confirms the presence of the ester linkage. h4rconsortium.com |

| C=O (Carboxylic Acid) | Stretching | 1690-1700 | Indicates unreacted abietic acid. h4rconsortium.com |

| C-O (Ester) | Stretching | ~1244-1273 | Further evidence of ester formation. researchgate.netresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of glyceryl abietates. nih.govnih.gov These techniques provide crucial information for confirming the identity of the synthesized esters. researchgate.net

In MS analysis, molecules are ionized and their mass-to-charge ratio (m/z) is measured. This allows for the determination of the molecular weight of the parent compound and its fragments. HRMS provides highly accurate mass measurements, often to within a few parts per million, which enables the confident determination of the elemental formula of a molecule. researchgate.net This is particularly useful in distinguishing between compounds with similar nominal masses.

For glyceryl abietates, MS can confirm the formation of mono-, di-, and tri-esters by identifying their corresponding molecular ions. nih.gov The fragmentation patterns observed in the mass spectrum can also offer structural insights, helping to locate the position of the abietate groups on the glycerol backbone.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of larger, thermally labile molecules like glyceryl rosinates. dntb.gov.uanih.gov It is a valuable tool for analyzing complex mixtures of rosin (B192284) esters in various matrices, such as adhesives. nih.govresearchgate.net

In MALDI-TOF-MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A laser pulse desorbs and ionizes the analyte molecules with minimal fragmentation. nih.gov This technique has been successfully used to detect glyceryl rosinate and other modified rosin esters in complex commercial products. researchgate.net Studies have optimized MALDI-TOF-MS methods for glyceryl rosinate analysis by evaluating different matrices and cationization agents, with dithranol as a matrix and silver trifluoroacetate (B77799) (AgTFA) as a cationizing agent showing good performance. nih.govresearchgate.net The ability to detect these esters, even at low concentrations (e.g., 2% in an adhesive), highlights the sensitivity of the method. nih.govresearchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the individual components of complex rosin-derived mixtures and for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the compositional analysis of rosin and its derivatives, including glyceryl abietates. researchgate.netdtic.mil It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. europeanjournalofsciences.co.uk

For the analysis of resin acids and their esters, a derivatization step, typically methylation, is often required to convert the non-volatile acids into more volatile esters suitable for GC analysis. europeanjournalofsciences.co.ukacs.org However, GC-MS can also be used to analyze the components of pyrolyzed materials, which can provide information about the composition of larger esters like glyceryl abietate. k-online.com For instance, pyrolysis GC-MS has been explored for quantifying hydrated rosin glycerol ester resins in adhesives. k-online.com

In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. scispace.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum. mdpi.com By comparing these spectra to libraries of known compounds, the individual components of the mixture can be identified. mdpi.com GC-MS has been instrumental in identifying not only the primary resin acids in rosin but also various other compounds, including aldehydes, terpenes, and ketones that can be present in rosin-based products. dtic.mil

Size Exclusion Chromatography (SEC) for Ester Fraction Analysis

Size Exclusion Chromatography (SEC), also known as Gel Filtration Chromatography (GFC), is the preferred method for separating and quantifying the different ester fractions within glyceryl abietate mixtures based on their molecular size or hydrodynamic volume. phenomenex.blog This technique is essential for characterizing the distribution of mono-, di-, and triesters of glycerol, which is a key quality parameter of the final product. nih.gov

In SEC, larger molecules cannot enter the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying degrees and have longer retention times. phenomenex.blog This allows for the separation of high-molecular-weight fractions (like tri- and di-esters) from lower-molecular-weight fractions (monoesters and free resin acids). nih.govh4rconsortium.com

Research findings based on SEC analysis of commercial glycerol ester of wood rosin (GEWR) show a typical composition:

Glycerol di- and tri-esters: 78.3% to 83.9% nih.gov

Glycerol monoesters: 1.5% to 3.2% nih.gov

Neutrals: 11.4% to 17.6% nih.gov

Free resin acids: 2.3% to 2.8% nih.gov

While SEC effectively separates components by size, it generally does not separate isomers (e.g., glycerol-1,2-diabietate from glycerol-1,3-diabietate) as they possess very similar hydrodynamic volumes. h4rconsortium.com For unambiguous peak assignment, SEC can be coupled with mass spectrometry (MS). h4rconsortium.com

Table 2: Typical Composition of Glycerol Ester of Wood Rosin (GEWR) by SEC

| Fraction | Average Content (%) | Range (%) | Source |

|---|---|---|---|

| Glycerol Monoesters | 2.2 | 1.5 - 3.2 | nih.gov |

| Glycerol Di- and Triesters | 82.0 | 78.3 - 83.9 | nih.gov |

| Free Resin Acids | 2.6 | 2.3 - 2.8 | nih.gov |

| Neutrals | 13.2 | 11.4 - 17.6 | nih.gov |

Titrimetric Analysis for Acid Value Determination and Reaction Monitoring

Titrimetric analysis is a fundamental and widely used method for determining the acid value of rosin and its derivatives, including glyceryl abietates. The acid value is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free carboxylic acids in one gram of the sample. seafdec.orgksu.edu.sa This value is a critical parameter for monitoring the progress of the esterification reaction between abietic acid (from rosin) and glycerol. h4rconsortium.commdpi.com

The esterification process is monitored by taking samples at regular intervals and determining their acid number. mdpi.com The initial rosin has a high acid value (typically around 160-190 mg KOH/g), and as the reaction proceeds and the carboxylic acid groups are converted into esters, the acid value decreases. h4rconsortium.commdpi.com The reaction is generally considered complete when the acid value drops to a specified low level, often below 20 mg KOH/g. h4rconsortium.comgoogle.com The conversion can be calculated using the acid values of the reactants and the final product. redalyc.org

The procedure for determining the acid value typically involves:

Dissolving a weighed amount of the sample in a suitable solvent mixture, such as benzene (B151609) and ethanol (B145695), amyl acetate, or an alcohol-ether mixture. mdpi.comgoogle.compsu.ac.th

Adding a few drops of an indicator, most commonly phenolphthalein. ksu.edu.saegyankosh.ac.in

Titrating the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent pink color is observed. ksu.edu.samdpi.comegyankosh.ac.in

Table 3: Typical Acid Values in Rosin Esterification

| Material | Typical Acid Value (mg KOH/g) | Source |

|---|---|---|

| Starting Gum Rosin | ≥ 165 | google.com |

| Starting Wood Rosin | ~160 | h4rconsortium.com |

| Rosin (for fuel esterification) | 145.6 (average) | redalyc.org |

| Rosin (for pentaerythritol (B129877) ester) | 190 | mdpi.com |

| Final Rosin Ester Product | ≤ 20 | google.com |

| Final Rosin Ester Product | ≤ 16 | h4rconsortium.com |

The reproducibility and accuracy of this method are generally high, allowing for reliable monitoring of the esterification reaction's endpoint. redalyc.org

Advanced Methodologies for Isomeric Differentiation

While standard chromatographic techniques like SEC are excellent for separating ester fractions by size, they are insufficient for differentiating between isomers, such as glyceryl-1,2-diabietate and glyceryl-1,3-diabietate. h4rconsortium.com The differentiation of these positional isomers requires more advanced analytical methodologies.

In a study focused on identifying compounds formed during the esterification of abietic acid with glycerol, researchers successfully used a combination of spectroscopic techniques to identify not only the main glyceryl triabietate product but also the isomeric mono- and di-esters. researchgate.net The specific compounds identified were:

Glyceryl-1-monoabietate (GMA)

Glyceryl-1,2-diabietate (GDA1,2)

Glyceryl-1,3-diabietate (GDA1,3)

The identification of these isomers was accomplished through a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly powerful for structural elucidation. The chemical shifts of protons near the ester functionality are significantly different between isomers, allowing for their distinction. For example, the proton spectra in the 3.5 – 5 ppm region show dramatic changes between the 1,2-diabietate and 1,3-diabietate isomers. h4rconsortium.com

Mass Spectrometry (MS): When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry can help identify isomers by providing molecular weight and fragmentation data, which can be unique to each isomeric structure. nih.gov

Advanced separation techniques like high-performance thin-layer chromatography (HPTLC) have also shown promise in separating cis- and trans-isomers of related glyceryl esters, suggesting potential applicability in this area as well. nih.gov Furthermore, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and NMR provides a powerful toolkit for the comprehensive characterization, isolation, and quantification of isomers and related substances in complex mixtures. nih.gov

Chemical Modification and Derivatization Research

Hydrogenation of Abietate Esters

Hydrogenation is a chemical process that involves the addition of hydrogen to a substance, typically to saturate double bonds. cosmileeurope.eu In the context of abietate esters like glyceryl 1-abietate, hydrogenation is employed to improve their oxidative stability. encyclopedia.pubmdpi.com The process targets the conjugated double bonds within the abietic acid moiety of the molecule. mdpi.com

The hydrogenation of rosin (B192284) and its derivatives can be carried out using various catalysts, including noble metals like palladium on a carbon support (Pd/C). researchgate.netgoogle.com Research has shown that resin acids can be effectively hydrogenated through transfer hydrogenation from sodium formate (B1220265) in the presence of water and a Pd/C catalyst, yielding dihydro derivatives as the primary products. researchgate.net The reaction conditions, such as temperature, pressure, and the choice of solvent, can influence the reaction rate and the distribution of hydrogenated products. researchgate.net For instance, incorporating a polar solvent like methyl tertiary-butyl ether can increase the reaction rate. researchgate.net

The resulting hydrogenated glyceryl abietate exhibits enhanced stability against oxidation, which is a desirable property in many applications. cosmileeurope.euincibeauty.com This modification reduces the tendency for discoloration and changes in physical properties upon exposure to air and heat. encyclopedia.pub

Table 1: Effects of Hydrogenation on Abietate Esters

| Property | Before Hydrogenation | After Hydrogenation |

| Oxidative Stability | Prone to oxidation | Significantly improved |

| Double Bonds | Conjugated diene system | Saturated or partially saturated |

| Applications | Limited by oxidation | Broader range of applications |

Maleation of Rosin Esters

Maleation involves the reaction of rosin esters with maleic anhydride (B1165640). ontosight.aiontosight.ai This process introduces maleic acid functionality into the rosin structure through a Diels-Alder reaction, where the conjugated diene of the abietic acid structure reacts with the dienophile (maleic anhydride). acs.orgsemanticscholar.org The resulting product is often referred to as a maleated rosin ester. ontosight.ai

The reaction is typically carried out by heating a mixture of rosin, maleic anhydride, and a polyol like glycerol (B35011). google.com A catalyst, such as zinc oxide, may be used to facilitate the reaction. google.com The process involves an initial addition reaction between rosin and maleic anhydride, followed by esterification with the polyol. google.comgoogle.com

This modification significantly alters the chemical properties of the rosin ester, increasing its acidity and potential for further reactions. ontosight.ai The resulting maleated glyceryl abietate can be used as a raw material for various resins and polymers with improved adhesion and thermal stability. ontosight.aiontosight.ai For example, these modified resins find applications in coatings, adhesives, and plastics. ontosight.aiontosight.ai

Table 2: Typical Reaction Parameters for Maleated Rosin Glycerin Ester Resin Preparation

| Component | Parts by Weight |

| Rosin | 100 |

| Maleic Anhydride | 5-15 |

| Glycerol | At least 100 |

| Zinc Oxide (catalyst) | 2-2.6 |

Source: CN102977787A google.com

Dimerization and Isomerization Strategies

Dimerization and isomerization are additional strategies employed to modify rosin and its esters to enhance their properties. encyclopedia.pubmdpi.com These reactions aim to alter the molecular structure and increase the molecular weight, which can lead to higher softening points and improved stability. gavinpublishers.com

Dimerization involves the joining of two resin acid molecules. gavinpublishers.com This can be achieved through acid catalysis, which proceeds via a two-step mechanism: a rapid initial isomerization followed by a slower dimerization reaction. gavinpublishers.com The resulting dimerized rosin has a significantly higher softening point compared to the monomer. gavinpublishers.com While the dimerization of abietic acid has been studied, the polymerization of the resulting dimer is less reported. gavinpublishers.com

Isomerization refers to the rearrangement of atoms within the resin acid molecule, leading to different isomers. gavinpublishers.com Resin acids like abietic acid can undergo isomerization at elevated temperatures, converting into other isomers such as levopimaric acid. gavinpublishers.com This process can be a preliminary step to other modifications like dimerization or can be a goal in itself to obtain a mixture of isomers with desired properties. gavinpublishers.com Both dimerization and isomerization are key strategies for improving the oxidative stability of rosin. mdpi.commdpi.com

Formation of Conjugates and Polymeric Derivatives

Glyceryl 1-abietate and other rosin derivatives can serve as building blocks for the synthesis of more complex conjugates and polymeric materials. researchgate.netgeorgiasouthern.edu These advanced materials leverage the inherent properties of the rosin moiety, such as its bulky, hydrophobic structure, to create polymers with unique characteristics. researchgate.net

One approach involves the esterification of rosin with other molecules to create monomers that can then be polymerized. georgiasouthern.edu For example, tung oil has been transesterified with glycerol to form a diglyceride, which is then esterified with pine rosin to create a "tung oil abietate" monomer. georgiasouthern.edu This monomer can then undergo free-radical copolymerization with other monomers like n-butyl methacrylate (B99206) and divinylbenzene (B73037) to form a crosslinked polymer. georgiasouthern.edu

Another strategy involves creating conjugates of proteins with rosin derivatives. For instance, zein-polyglycerol conjugates have been developed to enhance the water solubility of zein (B1164903), a protein, for use as a stabilizing agent in oil-in-water emulsions. acs.org Similarly, complexes of zein and sodium abietate have been used to stabilize Pickering emulsions for the controlled release of hydrophobic substances. acs.org These examples highlight the potential for creating novel bio-based polymers and functional materials from rosin derivatives. researchgate.net

Impact of Modification on Molecular Structure and Reactivity

The chemical modifications discussed above have a profound impact on the molecular structure and reactivity of glyceryl 1-abietate.

Hydrogenation saturates the double bonds in the abietate ring structure, which significantly reduces its susceptibility to oxidation. encyclopedia.pubcosmileeurope.eu This modification makes the molecule more stable but less reactive in terms of addition reactions across those double bonds. noviams.com

Maleation introduces a carboxylic acid group via the addition of maleic anhydride. google.com This increases the polarity and functionality of the molecule, providing new sites for further reactions such as esterification or salt formation. ontosight.aiontosight.ai The resulting maleated ester is more reactive and can be used to build larger polymeric structures. ontosight.ai

Dimerization increases the molecular weight and size of the molecule by linking two abietate units. gavinpublishers.com This leads to a less crystalline, higher melting point product that is more resistant to oxidation. noviams.com The bulky nature of the dimer can also influence its compatibility with other materials.

Isomerization alters the spatial arrangement of the double bonds within the abietate structure. gavinpublishers.com This can affect the molecule's reactivity in subsequent reactions like the Diels-Alder reaction, as different isomers have varying reactivities. gavinpublishers.com

Formation of conjugates and polymers fundamentally changes the molecule from a small entity to a macromolecule or part of one. researchgate.net This transformation dramatically alters its physical properties, such as solubility, thermal stability, and mechanical strength, opening up a wide range of new applications. researchgate.netgeorgiasouthern.edu

In essence, these chemical modifications allow for the fine-tuning of the properties of glyceryl 1-abietate to meet the specific demands of various industrial applications, transforming a natural resin derivative into a versatile chemical intermediate. encyclopedia.pubmdpi.com

Research on Interactions with Biological Systems Excluding Clinical Studies

In Vitro Studies on Biochemical Activity

Research into the specific biochemical activities of Glyceryl 1-abietate, such as its antioxidant and anti-inflammatory properties, is limited. While the parent compound, abietic acid, and other related diterpenes have been studied for such effects, dedicated in vitro studies on Glyceryl 1-abietate are not extensively documented in the available literature. nih.govresearchgate.netatamanchemicals.com

Currently, there is a lack of specific in vitro studies focused solely on elucidating the antioxidant properties of purified Glyceryl 1-abietate. While related compounds have been investigated, direct data on the radical scavenging activity or other antioxidant mechanisms of Glyceryl 1-abietate is not available in the reviewed scientific literature. researchgate.netmdpi.com

Similar to its antioxidant profile, the anti-inflammatory mechanisms of Glyceryl 1-abietate have not been a specific focus of published in vitro research. Studies have explored the anti-inflammatory effects of other glyceryl esters, such as glycerol (B35011) monolaurate and glyceryl 1,3-distearate, which have been shown to modulate inflammatory pathways by suppressing the expression of pro-inflammatory cytokines and signaling molecules like NF-κB. mdpi.comnih.govnih.govnih.gov Abietic acid itself has also demonstrated anti-inflammatory properties in various models. nih.govresearchgate.net However, these findings cannot be directly extrapolated to Glyceryl 1-abietate without specific investigation.

Immunochemical Studies of Contact Sensitization

In contrast to the limited data on its biochemical activity, the role of Glyceryl 1-abietate in contact sensitization is well-documented through immunochemical research. These studies have been crucial in understanding the allergenicity of modified rosin (B192284) products.

Glyceryl 1-monoabietate (GMA) has been definitively identified as a contact allergen through animal testing. nih.govresearchgate.net During the glycerol esterification of rosin, a common modification process, the main product formed is glyceryl triabietate, which exhibits low to no allergenic activity. medicaljournalssweden.senih.govacs.org However, GMA, a minor product of this reaction, has demonstrated a significant sensitizing capacity in experimental animal studies. medicaljournalssweden.senih.govacs.orgmedrxiv.orgresearchgate.netscbt.com These findings highlight that chemical modifications of natural substances like rosin can introduce new contact allergens. medicaljournalssweden.senih.govresearchgate.net

The table below summarizes findings from animal studies on the sensitization potential of Glyceryl 1-monoabietate and related compounds.

| Compound | Role in Rosin Esterification | Sensitizing Capacity in Animal Models | References |

| Glyceryl 1-monoabietate (GMA) | Minor Product | Identified as a contact allergen with sensitizing capacity. | nih.govmedicaljournalssweden.senih.govresearchgate.netresearchgate.net |

| Glyceryl triabietate (GTA) | Major Product | Low to no allergenic activity observed. | medicaljournalssweden.senih.govacs.orgresearchgate.net |

| Glyceryl 1,2-diabietate (GDA1,2) | Minor Product | No reactions observed in tested animals. | nih.govresearchgate.net |

| Glyceryl 1,3-diabietate (GDA1,3) | Minor Product | No reactions observed in tested animals. | nih.govresearchgate.net |

The mechanism of contact sensitization by chemicals like Glyceryl 1-monoabietate involves its function as a hapten. wikipedia.org A hapten is a small molecule that is not immunogenic on its own but can elicit an immune response after binding to a larger carrier molecule, typically a skin protein. wikipedia.orgaltex.org

For a chemical to become a hapten, it must be electrophilic (electron-deficient) to react and form a covalent bond with nucleophilic amino acid residues (like lysine (B10760008) or cysteine) in skin proteins. wikipedia.orgjbce.org The resulting hapten-protein conjugate is then recognized as a foreign antigen by the immune system's antigen-presenting cells, such as Langerhans cells. altex.org This initiates a complex immune cascade, leading to the activation of T-cells and the development of allergic contact dermatitis upon subsequent exposure. altex.orgjbce.org

In the context of rosin derivatives, it is often the oxidation products of resin acids that are the potent sensitizers. nih.govmedscape.com For instance, the hydroperoxide of abietic acid is thought to form a complete antigen through pathways involving epoxide formation or radical generation, which then react with skin proteins. medicaljournalssweden.seresearchgate.netresearchgate.net While the precise metabolic or oxidative activation pathway for Glyceryl 1-monoabietate has not been explicitly detailed, it is understood to function as a hapten within this general mechanism of skin sensitization.

The cross-reactivity of Glyceryl 1-monoabietate presents a complex picture. In animal experiments, GMA did not show cross-reactivity with allergens present in unmodified rosin. nih.govresearchgate.netresearchgate.net This suggests it may act as a distinct sensitizer.

However, studies involving human patients show a different pattern. Some patients who are allergic to unmodified rosin (colophony) also exhibit positive patch test reactions to GMA. nih.govresearchgate.netresearchgate.net This indicates that cross-reactivity can occur in sensitized individuals. The reactions seen in these patients to commercial glycerol-esterified rosins could stem from the residual unmodified allergenic material in the product, or they could be a direct result of sensitization or cross-reaction to the GMA formed during the modification process. nih.gov It has also been noted that patients who react to colophony may also react to other substances like balsam of Peru and fragrance mixtures, suggesting a broader pattern of cross-reactivity among certain natural resin and fragrance components. medscape.com

| Study Type | Observation on Cross-Reactivity | References |

| Animal Models | No cross-reactivity observed between Glyceryl 1-monoabietate and allergens in unmodified rosin. | nih.govresearchgate.netresearchgate.net |

| Human Patch Testing | Some patients allergic to unmodified rosin also reacted to Glyceryl 1-monoabietate. | nih.govresearchgate.netresearchgate.net |

Research on Microencapsulation and Controlled Release Systems

The ester derivatives of rosin, particularly glycerol esters, have been investigated for their potential in developing controlled-release drug delivery systems. foreverest.net These esters, which include Glyceryl 1-abietate as a primary constituent, are valued for their film-forming, hydrophobic, and biodegradable properties. foreverest.netgavinpublishers.com Research has focused on their application as a matrix or coating material to encapsulate active pharmaceutical ingredients (APIs), thereby modifying their release profiles. foreverest.net

Detailed Research Findings

Studies have explored the use of rosin-glycerol esters for the microencapsulation of various drugs. The method of preparation often involves a solvent evaporation technique. tandfonline.com In this method, the rosin ester is dissolved in an organic solvent, and the drug is dispersed in this solution. This mixture is then emulsified in an aqueous phase to form small droplets. The subsequent evaporation of the organic solvent leads to the formation of solid microcapsules with the drug encapsulated within the rosin ester matrix. tandfonline.com

One significant area of investigation has been the influence of the physicochemical properties of the rosin-glycerol esters on the drug release characteristics. tandfonline.com Rosin-glycerol esters can be prepared to have different acid values by varying the extent of the esterification reaction between rosin and glycerol. tandfonline.com Research by Sheorey and Dorle demonstrated that the acid value of the rosin-glycerol ester used as the wall material directly impacts the release kinetics of the encapsulated drug. tandfonline.com

In their study, sulphadiazine was encapsulated within rosin-glycerol esters of varying acid values. tandfonline.com The in vitro release of the drug was found to follow a first-order kinetic model under non-steady-state conditions. tandfonline.com However, for the initial 40-50% of drug release, a zero-order, membrane-controlled kinetic model was observed, indicating that the initial release is governed by diffusion through the polymer matrix. tandfonline.com The rate of drug release was not significantly affected by changes in the stirring rate of the dissolution medium, suggesting that the polymer's permeability is the primary rate-limiting factor. tandfonline.com

The drug-to-polymer ratio is another critical parameter that influences the physical properties and release rate from the microcapsules. gavinpublishers.com Studies on the encapsulation of diltiazem (B1670644) hydrochloride with rosin using an emulsion solvent-evaporation technique found that both the drug loading efficiency and the release rate were dependent on this ratio. gavinpublishers.com

Furthermore, the hydrophobic nature of rosin esters makes them suitable for creating matrix systems that can sustain the release of drugs over an extended period. foreverest.net The film-forming capabilities of these materials have also been leveraged for coating drug pellets to achieve sustained release. foreverest.net For instance, pellets layered with diclofenac (B195802) sodium and then coated with films of glycerol ester of maleic rosin demonstrated sustained drug release for up to 10 hours. foreverest.net

Below is a data table summarizing the findings from a study on sulphadiazine microcapsules prepared with different rosin-glycerol esters.

| Rosin-Glycerol Ester Formulation | Acid Value (mg KOH/g) | Mean Particle Size (μm) | Drug Content (%) | Release Rate Constant (k x 10⁻³ min⁻¹) |

| RG₁ | 123 | 210.5 | 24.8 | 15.2 |

| RG₂ | 99 | 225.2 | 24.5 | 11.8 |

| RG₃ | 60 | 230.8 | 23.9 | 9.1 |

| RG₄ | 40 | 245.1 | 23.2 | 7.5 |

| RG₅ | 16 | 250.4 | 22.8 | 6.2 |

Table 1: Characteristics of Sulphadiazine Microcapsules Prepared with Rosin-Glycerol (RG) Esters of Varying Acid Values. Data compiled from Sheorey and Dorle, 1991. tandfonline.com

The data clearly indicates that as the acid value of the rosin-glycerol ester decreases (indicating a higher degree of esterification), the drug release rate constant also decreases. This demonstrates that by modifying the chemical properties of the ester, the drug release profile can be effectively controlled.

Applications in Advanced Materials Science and Engineering

Role as a Modifier in Polymer Matrix Formulations

Glyceryl 1-abietate and related rosin (B192284) esters serve as functional additives in polymer matrices, where they can alter the bulk properties of the final material to suit specific performance requirements.

The inherent nonpolar, hydrocarbon-rich structure of the abietate moiety makes Glyceryl 1-abietate an effective agent for increasing the hydrophobicity of materials. When incorporated into polymer formulations, it can migrate to the surface or be distributed within the matrix, reducing the material's affinity for water.

Detailed research findings indicate that rosin derivatives are effective in imparting water resistance. In one study, maleated rosin (MR) was combined with glycerol (B35011) and corn starch to produce thermoplastic starch (TPS). The results showed that increasing the MR content led to a significant increase in hydrophobicity. researchgate.net The water contact angle of unmodified TPS was 26.8°, while the modified TPS with the highest MR content reached a contact angle of 91.8°, indicating a shift from a hydrophilic to a hydrophobic surface. researchgate.net This enhancement is attributed to esterification crosslinking between the rosin derivative and the starch polymer matrix. researchgate.net

Similarly, studies on paper and packaging materials have shown that applying fortified and esterified wood rosins, which include glycerol esters, as surface treatment additives can significantly increase hydrophobicity. acs.orgresearchgate.net These rosin derivatives form a film layer on the paper surface that resists water penetration. acs.org The use of such bio-based additives is being explored to hydrophobize otherwise hydrophilic polymers like epoxy resins, providing a sustainable alternative to traditional petroleum-based hydrophobic agents. cnrs.fr The principle relies on converting hydrophilic surfaces of biopolymers into a highly hydrophobic state through surface derivatization or adsorption of molecules like Glyceryl 1-abietate. ncsu.edu

Table 1: Effect of Maleated Rosin (MR) Modifier on Thermoplastic Starch (TPS) Properties

| Sample Name | Composition (Starch:Glycerol:MR) | Tensile Strength (MPa) | Bending Strength (MPa) | Water Contact Angle (°) |

|---|---|---|---|---|

| Unmodified TPS | 600g : 120g : 0g | ~1.8 | ~0.95 | 26.8 |

| 80MR-TPS | 600g : 120g : 80g | 7.30 | 4.83 | 91.8 |

Data sourced from a study on maleated rosin-modified thermoplastic starch. researchgate.net

Plasticizers are additives that increase the flexibility and processability of polymeric materials by lowering the glass transition temperature (Tg). Glyceryl 1-abietate and other rosin derivatives are utilized as bio-based plasticizers, particularly in rigid biopolymers like Polylactic Acid (PLA). acs.org Their molecules intersperse between the polymer chains, increasing the free volume and allowing the chains to move more freely. researchgate.net

Research has demonstrated the effectiveness of glycerol and its esters as plasticizers for PLA. researchgate.netresearchgate.net The addition of glycerol to PLA/wheat bran blends was found to modify the mechanical properties of the resulting film. researchgate.net In another study, various plasticizers, including glycerol and its esters, were shown to enhance the plasticity of PLA, leading to a decrease in storage modulus and an increase in tensile elongation at break. researchgate.net The food-grade version of Glyceryl 1-abietate, often referred to as ester gum, is also explicitly used as a plasticizing agent in chewing gum bases. atamanchemicals.com The use of such bio-plasticizers is a key strategy for overcoming the inherent brittleness of many bio-based plastics, making them suitable for a wider range of applications. scispace.commdpi.com

Table 2: Impact of Glycerol as a Plasticizer on PLA/Wheat Bran (WB) Blends

| Glycerol Concentration (wt%) | Tensile Strength (MPa) | Elongation (%) |

|---|---|---|

| 1% | 1.22 | 0.014 |

Data represents the optimal composition found in the study. researchgate.net

Chemical Contributions to Coating and Varnish Formulations

Glyceryl 1-abietate, commonly known as ester gum in this context, is a well-established component in the formulation of coatings, paints, and varnishes. acs.orgrsc.orgeuropa.eu Its primary role is to act as a resin or film-former, contributing to the hardness, gloss, and adhesion of the dried film. The rigid, bulky structure of the abietate group enhances the hardness of the coating.

Patents describe the use of Glyceryl 1-abietate in varnish formulations where it is reacted with drying oils or modified with other chemical compounds to produce varnish bases with desirable properties. google.comgoogle.com For example, a varnish prepared from an interreaction product of Glyceryl 1-abietate and diallyl maleate (B1232345) resulted in a light-colored resin with a high softening point, suitable for commercial use. google.com The esterification of rosin acids with polyhydric alcohols like glycerol produces ester gums that have drying properties and are used to improve the performance characteristics of paints and lacquers. atamanchemicals.com These rosin derivatives can be incorporated into various coating systems, including those for wood and paper. acs.org

Table 3: Example Varnish Formulation Containing Glyceryl Abietate Derivative

| Component | Parts by Weight |

|---|---|

| Resin (Glyceryl abietate modified with diallyl maleate) | 30 |

| Alkali-refined linseed oil | 15 |

The mixture was heated to 300°C in 30 minutes to prepare the varnish base. google.com

Integration in Adhesive and Sealant Technologies

In the field of adhesives and sealants, Glyceryl 1-abietate and related rosin esters function primarily as tackifiers. europa.eugoogle.com A tackifier is a compound that enhances the stickiness or tack of an adhesive, which is crucial for applications like pressure-sensitive tapes and labels. The chemical structure of Glyceryl 1-abietate provides the necessary rheological properties for good adhesion.

Less pure forms of glycerol ester of gum rosin are specifically noted for their use as a component in certain low-cost adhesives. atamanchemicals.com More advanced applications utilize highly purified and chemically modified rosin esters. A key area of research has been the development of light-colored rosin esters for use in high-performance adhesives where color stability is important. google.com The abietic acid component of rosin is a known precursor for chemicals used in adhesives and sealants. atamanchemicals.com The integration of these bio-based tackifiers is a critical aspect of formulating both hot-melt and water-based adhesive systems. researchgate.netpolymerinnovationblog.com

Research in Ink Formulations

The application of Glyceryl 1-abietate and its parent compounds extends to ink formulations. europa.eu In this context, rosin esters act as a binder resin, which helps to disperse the pigment and bind the ink to the substrate upon drying. The properties of the resin influence the viscosity, drying speed, gloss, and resistance of the final printed product.

Research and industrial applications have found that glycerol and pentaerythritol (B129877) esters of rosin are successful components in ink formulations. acs.org The demand for ester gum from the inks industry is driven by its ability to be used in specific solvent blends and nitrocellulose lacquers, indicating its versatility as a formulation component. industryarc.com

Studies on Surface Sizing Agents for Paper and Packaging

Surface sizing is a process where a chemical solution is applied to the surface of paper or paperboard to improve its properties, such as water resistance and printability. chemipaz.com Derivatives of rosin, including Glyceryl 1-abietate, are studied and used as effective hydrophobic sizing agents. acs.orgresearchgate.net

In these applications, the rosin ester is typically emulsified with starch and applied to the paper surface. acs.orgresearchgate.net Upon drying, the rosin derivative forms a hydrophobic barrier that prevents or slows the penetration of water and other liquids. acs.org One study demonstrated that treating paperboard with fortified and esterified crude wood rosin resulted in significantly lower Cobb₆₀ values (a measure of water absorption) compared to paper treated with starch alone. researchgate.net This approach offers a green alternative to petroleum-based sizing agents, helping to reduce starch consumption and improve the water resistance of paper and packaging products in a more sustainable manner. acs.orgresearchgate.netgoogle.com

Table 4: Water Resistance of Paperboard After Surface Sizing Treatment

| Treatment Type | Cobb₆₀ Value (g/m²) |

|---|---|

| Starch Only | > 40 |

| Starch + Fortified & Esterified Rosin | < 35 |

Data sourced from a study on hydrophobic additives for paper. acs.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Glyceryl 1-abietate Structures